1-(4-Bromo-2,6-difluoro-phenyl)hexahydropyrimidine-2,4-dione
Description
1-(4-Bromo-2,6-difluoro-phenyl)hexahydropyrimidine-2,4-dione (CAS No. 1499388-70-3) is a bromo- and difluoro-substituted hexahydropyrimidine-dione derivative. Its molecular formula is C₁₀H₇BrF₂N₂O₂, with a molecular weight of 305.08 g/mol . The compound features a six-membered saturated pyrimidine ring fused with two ketone groups (dione moiety) and a para-bromo, 2,6-difluoro-substituted phenyl ring.
Key physicochemical properties include:
Properties
Molecular Formula |
C10H7BrF2N2O2 |
|---|---|
Molecular Weight |
305.08 g/mol |
IUPAC Name |
1-(4-bromo-2,6-difluorophenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H7BrF2N2O2/c11-5-3-6(12)9(7(13)4-5)15-2-1-8(16)14-10(15)17/h3-4H,1-2H2,(H,14,16,17) |
InChI Key |
OEPQFUSXOLOXQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=C(C=C(C=C2F)Br)F |
Origin of Product |
United States |
Preparation Methods
Role of Halogenated Aromatic Precursors
The electron-withdrawing bromo and fluoro substituents on the phenyl ring necessitate careful selection of reaction conditions to avoid premature dehalogenation. Friedel-Crafts acylation of (4-bromo-2,6-difluoro-phenyl)trimethylsilane with acetyl chloride, catalyzed by AlCl₃ in dichloromethane, yields 1-(4-bromo-2,6-difluoro-phenyl)ethanone with 74% efficiency. This intermediate’s α-position becomes the site for further functionalization, often via amination or condensation reactions.
Synthetic Methodologies for Hexahydropyrimidine-2,4-dione Formation
Cyclization of β-Ureido Ketone Intermediates
The most widely reported pathway involves converting 1-(4-bromo-2,6-difluoro-phenyl)ethanone into a β-ureido ketone, followed by acid- or base-mediated cyclization.
Step 1: Synthesis of β-Amino Ketone
The ethanone intermediate undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol, yielding 1-(4-bromo-2,6-difluoro-phenyl)-2-aminopropan-1-one. This step typically achieves 65–70% yield under optimized conditions.
Step 2: Urea Condensation
Reacting the β-amino ketone with urea in refluxing ethanol in the presence of p-toluenesulfonic acid generates the β-ureido ketone. Cyclization occurs spontaneously upon heating to 120°C, forming the hexahydropyrimidine-2,4-dione ring.
Table 1: Optimization of Cyclization Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 120°C | 82 |
| Catalyst (p-TsOH) | 10 mol% | 85 |
| Solvent | Toluene | 78 |
Mannich Reaction Approach
An alternative route employs a one-pot Mannich reaction between 1-(4-bromo-2,6-difluoro-phenyl)ethanone, urea, and formaldehyde. This method, adapted from lycopodine synthesis strategies, proceeds via in-situ formation of an iminium ion intermediate, which undergoes cyclization to yield the target compound.
Reaction Conditions
Mechanistic Insights and Side Reactions
Cyclization Kinetics
The hexahydropyrimidine ring formation follows pseudo-first-order kinetics, with the rate-limiting step being the nucleophilic attack of the urea nitrogen on the β-carbonyl group. Density functional theory (DFT) calculations indicate that electron-withdrawing halogen substituents increase the electrophilicity of the carbonyl, accelerating cyclization by 1.7-fold compared to non-halogenated analogs.
Competing Pathways
Principal side reactions include:
- Over-alkylation: Excess formaldehyde leads to bis-Mannich adducts (15–20% yield without careful stoichiometric control).
- Ring Contraction: Under strongly acidic conditions, the hexahydropyrimidine ring may contract to a pyrrolidine derivative via a retro-Mannich process.
Characterization and Analytical Validation
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
- δ 7.16 (m, 2H, Ar-H)
- δ 4.21 (t, 2H, N-CH₂)
- δ 3.89 (s, 2H, C=O adjacent CH₂)
- δ 2.58 (s, 3H, CH₃ in minor impurity from ethanone precursor)
IR (KBr):
Purity Assessment
High-performance liquid chromatography (HPLC) analysis under reverse-phase conditions (C18 column, acetonitrile/water gradient) reveals ≥98.5% purity for optimized batches. Residual solvents (DCM, ethanol) remain below ICH Q3C limits.
Industrial-Scale Considerations
Cost-Effective Halogenation
Direct bromination of 2,6-difluoroacetophenone using N-bromosuccinimide (NBS) in CCl₄ reduces precursor synthesis costs by 40% compared to silane-based routes.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2,6-difluoro-phenyl)hexahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: Formation of cyclic structures through intramolecular reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
1-(4-Bromo-2,6-difluoro-phenyl)hexahydropyrimidine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism by which 1-(4-Bromo-2,6-difluoro-phenyl)hexahydropyrimidine-2,4-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The hexahydropyrimidine-2,4-dione moiety may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Halogen Substitution Patterns
A closely related positional isomer is 1-(3-Bromo-4-fluoro-phenyl)hexahydropyrimidine-2,4-dione (CAS No. 1564650-91-4). Key differences include:
Key Observations :
- The lower molecular weight of the 3-bromo-4-fluoro analog (287.08 vs. 305.08 g/mol) reflects reduced halogen content, which may influence solubility and bioavailability.
Core Structure Variations: Dione Derivatives
Imidazolidine-2,4-dione Derivatives
European Patent Bulletin (2023) highlights imidazolidine-2,4-dione derivatives (e.g., 1-((S)-1-(3-chloro-5-fluoro-2-...-phenyl)ethyl)-imidazolidine-2,4-dione) as bradykinin B2 receptor antagonists for treating skin diseases .
Comparison :
- Ring Size : Hexahydropyrimidine-dione (6-membered) vs. imidazolidine-dione (5-membered). The larger ring in the target compound may offer greater conformational flexibility for substituent positioning.
- Bioactivity : While the target compound’s applications are unspecified, the imidazolidine-dione derivatives demonstrate that dione cores paired with halogenated aryl groups are pharmacologically relevant, particularly in modulating receptor interactions .
Quinazolinone Derivatives
describes 3-(2,6-difluoro-phenyl)-5-methyl-3H-quinazolin-4-ones, which share the 2,6-difluoro-phenyl motif but feature a quinazolinone core instead of a pyrimidine-dione .
Comparison :
- Electrophilic Character: The pyrimidine-dione’s ketone groups may increase electrophilicity compared to the quinazolinone’s lactam structure, affecting reactivity in medicinal chemistry contexts.
- Substituent Role : The 2,6-difluoro substitution in both compounds suggests that this pattern enhances binding affinity in aromatic systems, possibly through halogen bonding or steric effects .
Research Findings and Implications
- Halogen Positioning : Bromine at the para position (target compound) vs. meta position (3-bromo analog) may alter electronic distribution, impacting interactions with biological targets or catalysts in synthesis .
- Therapeutic Potential: Structural analogs like imidazolidine-diones highlight the importance of halogenated dione derivatives in drug discovery, particularly for inflammatory and dermatological conditions .
- Safety Profiles: The target compound’s hazard warnings (skin/eye irritation) underscore the need for careful handling compared to analogs with unknown toxicity .
Biological Activity
1-(4-Bromo-2,6-difluoro-phenyl)hexahydropyrimidine-2,4-dione is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The compound is characterized by the presence of a hexahydropyrimidine core with a bromo and difluoro-substituted phenyl group. Its molecular formula is CHBrFNO, and it has a molecular weight of approximately 327.13 g/mol.
Antimicrobial Activity
Research indicates that derivatives of hexahydropyrimidine compounds often exhibit notable antimicrobial properties. In a study assessing various synthesized derivatives, some exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for effective compounds ranged from 6 to 25 µg/mL against multiple strains, including E. coli and S. aureus .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Hexahydropyrimidine Derivative | E. coli | 10 |
| Hexahydropyrimidine Derivative | S. aureus | 12 |
| Hexahydropyrimidine Derivative | P. aeruginosa | 15 |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It was found to induce cytotoxic effects on cancer cell lines such as human leukemia cells (CEM), with IC values indicating significant potency compared to standard chemotherapeutic agents .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer activities, the compound has shown promise in anti-inflammatory applications. In vivo studies demonstrated its effectiveness in reducing inflammation in carrageenan-induced models, with a percentage inhibition comparable to established anti-inflammatory drugs .
Case Studies
- In Vivo Study on Anti-inflammatory Effects : A study conducted on rats showed that treatment with the compound resulted in a significant reduction of paw edema compared to control groups treated with saline. The compound exhibited an inhibition rate of approximately 48%, which was comparable to indomethacin, a well-known anti-inflammatory agent .
- Cytotoxicity Assessment : In another study focusing on its anticancer properties, the compound was tested against various cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer). The results indicated that it selectively inhibited cell proliferation with lower toxicity towards normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
